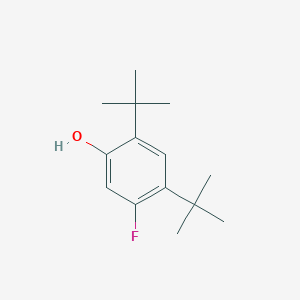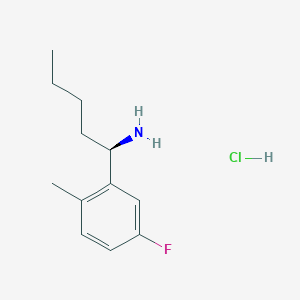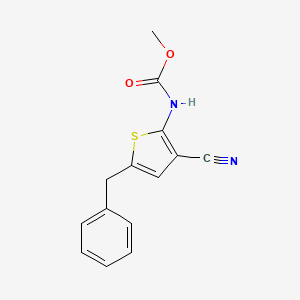
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate is an organic compound with the molecular formula C14H12N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a benzyl group, a cyano group, and a carbamate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a cyano group using reagents like sodium cyanide.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate compound with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the carbamate ester can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium cyanide, methyl chloroformate, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (5-phenyl-3-cyanothiophen-2-YL)carbamate
- Methyl (5-benzyl-3-cyanofuran-2-YL)carbamate
- Methyl (5-benzyl-3-cyanopyrrole-2-YL)carbamate
Uniqueness
Methyl (5-benzyl-3-cyanothiophen-2-YL)carbamate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing furan or pyrrole rings. Additionally, the combination of the benzyl group, cyano group, and carbamate ester provides a unique set of chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
2177264-12-7 |
|---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
methyl N-(5-benzyl-3-cyanothiophen-2-yl)carbamate |
InChI |
InChI=1S/C14H12N2O2S/c1-18-14(17)16-13-11(9-15)8-12(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17) |
InChI-Schlüssel |
PYOVHGCYKXCIPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=C(C=C(S1)CC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


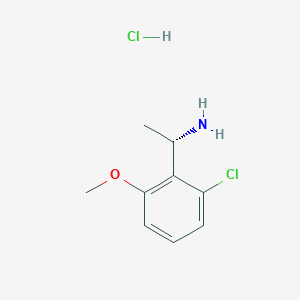
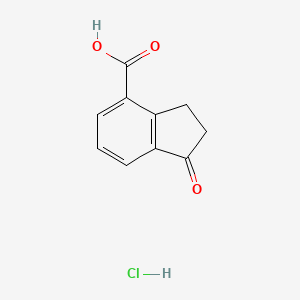
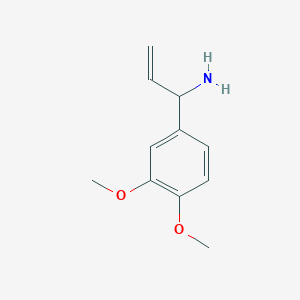



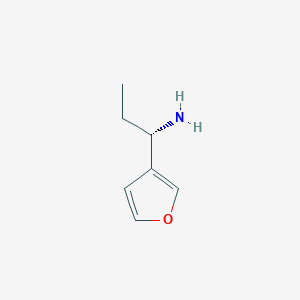
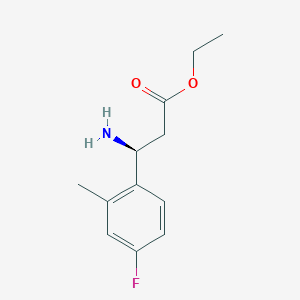
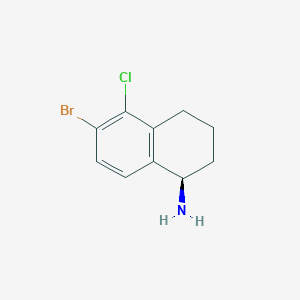

![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)
![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)
